Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-

Description

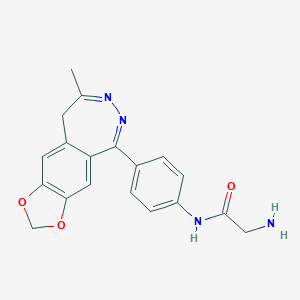

The compound "Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-" is a structurally complex molecule featuring a benzodiazepine core fused with a 1,3-dioxolo moiety and an acetamide side chain. Its molecular formula is C₂₁H₂₁N₃O₄, with a molecular weight of 379.4091 g/mol . Its structural uniqueness lies in the 8-methyl substitution on the benzodiazepine ring and the 2-aminoacetamide group, which differentiates it from related derivatives.

Properties

IUPAC Name |

2-amino-N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-11-6-13-7-16-17(26-10-25-16)8-15(13)19(23-22-11)12-2-4-14(5-3-12)21-18(24)9-20/h2-5,7-8H,6,9-10,20H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMOSKRXUXVKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162496 | |

| Record name | Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143691-84-3 | |

| Record name | Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143691843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- (CAS No. 143691-84-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on various studies and findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O3 |

| Molecular Weight | 342.37 g/mol |

| Boiling Point | 579.2 °C at 760 mmHg |

| Flash Point | 304.1 °C |

| Density | 1.43 g/cm³ |

| Purity | 96% |

Research indicates that compounds similar to Acetamide can exhibit significant anticancer properties by inducing apoptosis in tumor cells. The mechanism often involves the modulation of critical pathways associated with cell survival and proliferation. For instance, studies on related acetamides have shown their ability to activate caspase pathways, leading to programmed cell death in cancer cell lines such as A549 (lung cancer) and C6 (glioma) .

Anticancer Activity

- Cell Line Studies : Acetamide derivatives have been evaluated for their anticancer efficacy against various cell lines. In vitro studies demonstrated that compounds with structural similarities to Acetamide effectively inhibit tumor growth by promoting apoptosis .

- Mechanistic Insights : The anticancer activity is often linked to the compound's ability to interfere with the cell cycle and induce oxidative stress in cancer cells. For example, one study highlighted how certain acetamides could lead to increased reactive oxygen species (ROS) levels, contributing to cytotoxicity in cancer cells .

- Case Study : A specific study on a related acetamide compound showed significant inhibition of tumor cell proliferation and migration in U87MG glioblastoma cells, suggesting that Acetamide may share similar pathways of action .

Enzyme Inhibition

Acetamide derivatives have also been studied for their potential as heme oxygenase-1 (HO-1) inhibitors. HO-1 plays a crucial role in cellular responses to stress and inflammation, and its inhibition can lead to reduced tumor invasiveness and metastasis.

- Inhibition Studies : Compounds were screened for their inhibitory effects on HO-1, with some derivatives showing IC50 values below 10 μM, indicating potent activity .

- Biological Implications : By inhibiting HO-1, these compounds may reduce the production of pro-inflammatory cytokines and enhance the therapeutic efficacy of existing cancer treatments .

Research Findings Summary

A summary of key findings from various studies on Acetamide and its derivatives is presented below:

Scientific Research Applications

Research indicates that compounds similar to Acetamide exhibit significant biological activities. Notably, they may act as enzyme inhibitors or modulators of neurotransmitter receptors. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-Hydroxyethyl)-N-(4-methylphenyl)acetamide | Hydroxyethyl group | Moderate analgesic effects | Contains a hydroxyl group enhancing solubility |

| N-(4-Chlorophenyl)-N-(isopropyl)acetamide | Chlorophenyl moiety | Antimicrobial properties | Chlorine enhances antibacterial activity |

| 1-Acetyl-6-methylbenzodiazepine | Benzodiazepine core | Anxiolytic effects | Directly influences GABA receptors |

The uniqueness of Acetamide lies in its specific combination of dioxole and benzodiazepine structures that may offer novel therapeutic pathways not available in other similar compounds.

Synthetic Pathways

The synthesis of Acetamide can be achieved through several methods involving various reagents and conditions. These synthetic pathways are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties. Some common methods include:

- Condensation Reactions : Involving acetamide derivatives with substituted benzene rings.

- Cyclization Reactions : Leading to the formation of the benzodiazepine core.

- Functional Group Modification : To enhance solubility or receptor affinity.

Pharmacological Insights

Preliminary studies suggest that Acetamide may possess anxiolytic and sedative properties due to its structural similarity to known benzodiazepines. Interaction studies focusing on its binding affinity to GABA receptors are essential for understanding its pharmacodynamics and potential therapeutic uses.

Case Studies

While specific case studies on Acetamide itself may be limited, research on related benzodiazepine derivatives provides valuable insights into potential applications:

- Anxiolytic Effects : Research indicates that benzodiazepine derivatives can effectively reduce anxiety in clinical settings.

- Antimicrobial Properties : Compounds with similar structures have shown promise in treating infections due to their ability to inhibit bacterial growth.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzodiazepine Derivatives

- Compound 11p: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide Key Differences: Incorporates a pyrimido[4,5-d]pyrimidine substituent and a but-3-en-1-yl group instead of the 1,3-dioxolo moiety. The extended heterocyclic system may enhance binding affinity to kinases or neurotransmitter receptors .

- N-[4-(7-Acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide (CAS 143692-53-9) Key Similarities: Shares the same molecular formula (C₂₁H₂₁N₃O₄) and benzodiazepine-dioxolo framework as the target compound. Key Differences: Features a 7-acetyl substituent instead of the 2-amino group on the acetamide side chain, which could alter solubility and target selectivity .

Acetamide-Based Analogs

- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Key Differences: Replace the benzodiazepine core with a triazole-furan system. These compounds exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses, highlighting the role of the acetamide group in modulating inflammation .

Pharmacological Comparison

Neurological Targets

Anti-Inflammatory Potential

The anti-exudative activity of triazole-containing acetamides (e.g., 10 mg/kg dose reducing inflammation comparably to diclofenac ) suggests that the acetamide group itself contributes to anti-inflammatory effects. However, the target compound’s bulky benzodiazepine-dioxolo system may limit bioavailability compared to smaller analogs.

Data Table: Key Structural and Functional Attributes

Preparation Methods

Direct Borylation of p-Iodoacetanilide

-

Reagents : p-Iodoacetanilide, pinacolborane, PdCl₂(dppf) catalyst, triethylamine.

-

Conditions : Dioxane, 80°C, nitrogen atmosphere.

-

Mechanism : Palladium-catalyzed Miyaura borylation replaces the iodide with a boronic ester.

-

Yield : 81–90% after silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf) (2.5 mol%) |

| Base | Triethylamine |

| Solvent | Dioxane |

| Temperature | 80°C |

| Reaction Time | 5–7 hours |

This method avoids handling sensitive aniline intermediates and directly generates the boronic ester.

Acetylation of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline

-

Reagents : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, acetic anhydride.

-

Conditions : Dichloromethane (DCM), room temperature, 10 hours.

-

Yield : 87% after flash chromatography.

Reaction Equation :

This route is preferred for small-scale synthesis due to its simplicity.

Suzuki-Miyaura Cross-Coupling

The critical step conjugates the benzodiazepine halide and phenylacetamide boronic ester.

General Protocol

-

Reagents :

-

Benzodiazepine-5-bromide (1 equiv)

-

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (1.2 equiv)

-

PdCl₂(dppf) (2.5 mol%)

-

Base: Na₂CO₃ or K₂CO₃ (2–4 equiv)

-

-

Solvent System : Dioxane/water (4:1) or toluene/ethanol/water.

-

Conditions : 110°C, 3–5 hours under nitrogen.

Optimization Insights

-

Catalyst Selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in minimizing dehalogenation side reactions.

-

Base Impact : Carbonate bases (e.g., K₂CO₃) enhance coupling efficiency compared to phosphates.

Representative Data Table :

| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 110 | 3 | 90 |

| 2 | Pd₂(dba)₃/PPh₃ | Na₂CO₃ | THF/H₂O | 100 | 5 | 74 |

| 3 | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH | 120 | 4 | 65 |

Post-Coupling Modifications

Deprotection of the Acetamide Group

If protected during coupling (e.g., as a trifluoroacetamide), mild acidic or basic hydrolysis unveils the free amine:

Final Purification

-

Chromatography : Silica gel with ethyl acetate/hexane gradients.

-

Crystallization : Ethanol/water mixtures yield high-purity product.

Analytical Characterization

-

LC-MS : Expected [M+H]⁺ = 423.2 (C₂₁H₁₉N₃O₃).

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 5.92 (s, 2H, OCH₂O), 2.44 (s, 3H, CH₃).

Industrial-Scale Considerations

-

Catalyst Recycling : Pd recovery via filtration reduces costs.

-

Solvent Selection : Dioxane is replaced with 2-MeTHF for greener processing.

-

Process Safety : Pinacolborane requires careful handling under inert conditions.

Challenges and Mitigations

-

Side Reactions : Homocoupling of boronic esters is suppressed by degassing and controlled stoichiometry.

-

Impurity Profile : Residual palladium (<10 ppm) is removed via activated charcoal treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing derivatives of 2-amino-N-(substituted phenyl)acetamide, and how do reaction conditions influence yield?

- Methodology : Optimize condensation reactions using carbodiimide coupling agents (e.g., EDC·HCl) with 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents like DMF. Monitor reaction progress via TLC and purify via column chromatography .

- Data Validation : Compare experimental molecular weights (via mass spectrometry) with theoretical values to confirm purity. For example, deviations >0.5% may indicate incomplete purification .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Protocol :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- NMR Analysis : Assign peaks using DEPT-135 and 2D-COSY. For phenylacetamide derivatives, expect aromatic protons at δ 6.8–7.5 ppm and acetamide NH₂ at δ 2.1–2.3 ppm .

Q. What safety protocols are critical when handling acetamide derivatives with benzodiazepine moieties?

- Guidance : Use fume hoods for synthesis steps involving volatile reagents. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for structurally complex acetamide derivatives?

- Analysis Framework :

Validate computational models (e.g., DFT) against experimental data using software like Gaussian or ADF.

Check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.

Cross-reference with X-ray crystallography if available .

- Example : A 0.3 ppm deviation in NH₂ protons may arise from intramolecular hydrogen bonding not modeled computationally.

Q. What strategies optimize biological activity while minimizing toxicity in acetamide-based hypoglycemic agents?

- Experimental Design :

- In Vivo Testing : Administer derivatives (e.g., 3d, 3e, 3i) to Wistar rats at 50–100 mg/kg and monitor blood glucose levels. Use ANOVA for dose-response analysis .

- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathological evaluation of liver/kidney tissues .

Q. How do substituents on the phenyl ring (e.g., nitro, methoxy) affect electronic properties and binding affinity?

- Computational Approach :

- Perform Hammett analysis to correlate substituent σ-values with bioactivity.

- Use molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., PPAR-γ for hypoglycemic activity) .

Key Considerations for Reproducibility

- Reagent Quality : Use freshly distilled triethylamine to avoid side reactions in coupling steps .

- Literature Review : Cross-check patents and journals for prior art using CAS numbers (e.g., 17172-81-5) and synonyms (e.g., "N-(4-hydroxyphenyl)acetamide") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.